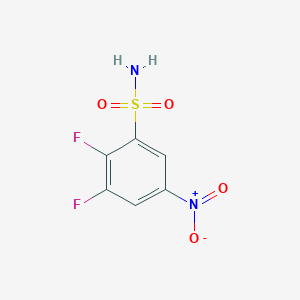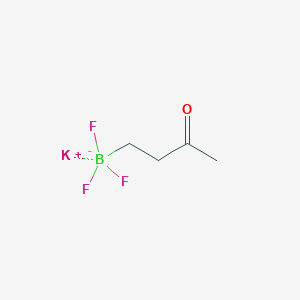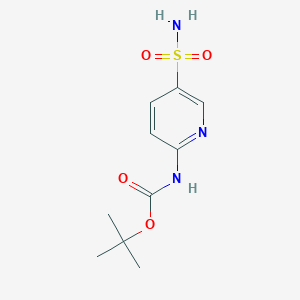
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a sulfamoyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-sulfamoylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and 5-sulfamoylpyridine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as cesium carbonate, and a catalyst, such as tetrabutylammonium iodide (TBAI), to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl (5-sulfamoylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved may include inhibition of metabolic enzymes or disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
Uniqueness
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate is unique due to the presence of the sulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other carbamates that may lack this functional group.
Propriétés
Formule moléculaire |
C10H15N3O4S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14) |
Clé InChI |
CGMKRDYPPFTBQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


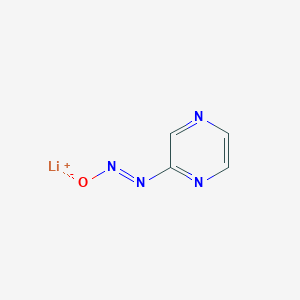
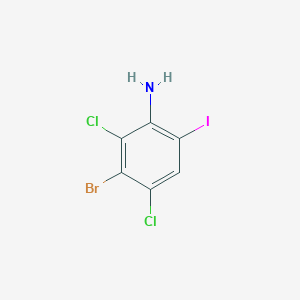
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
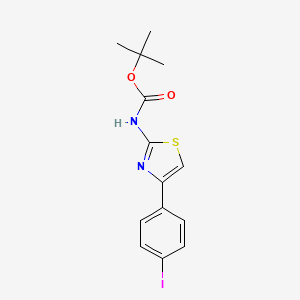
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
